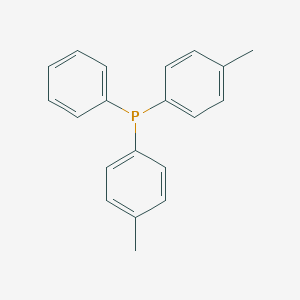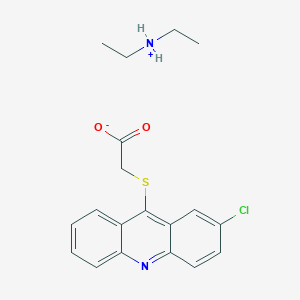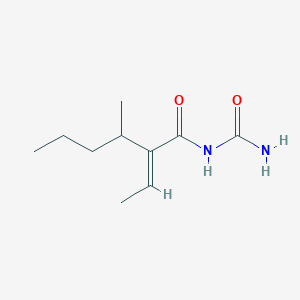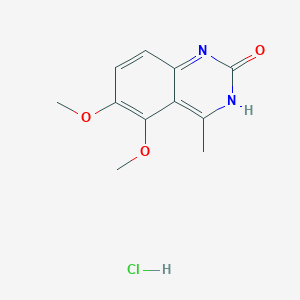
Bemarinone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bemarinone hydrochloride is a synthetic compound that belongs to the class of 2-oxoquinoline derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Bemarinone hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of Bemarinone hydrochloride is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are responsible for inflammation. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Bemarinone hydrochloride has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bemarinone hydrochloride in lab experiments is its ability to inhibit the activity of COX-2, which is involved in inflammation. This makes it a useful tool for studying the role of inflammation in various diseases. However, one limitation of using Bemarinone hydrochloride is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Bemarinone hydrochloride. One direction is to further study its potential therapeutic applications in various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
Bemarinone hydrochloride can be synthesized through a multi-step process. The first step involves the reaction of 2-chloro-6-nitroquinoline with ethyl acetoacetate in the presence of sodium ethoxide to form 2-ethyl-4-nitro-6-quinolyl ketone. The second step involves the reduction of the nitro group to an amino group using tin and hydrochloric acid. The final step involves the reaction of the resulting amino compound with 2-chloro-1,3-dimethylimidazolidine in the presence of sodium hydroxide to form Bemarinone hydrochloride.
Eigenschaften
CAS-Nummer |
101626-69-1 |
|---|---|
Produktname |
Bemarinone hydrochloride |
Molekularformel |
C11H13ClN2O3 |
Molekulargewicht |
256.68 g/mol |
IUPAC-Name |
5,6-dimethoxy-4-methyl-3H-quinazolin-2-one;hydrochloride |
InChI |
InChI=1S/C11H12N2O3.ClH/c1-6-9-7(13-11(14)12-6)4-5-8(15-2)10(9)16-3;/h4-5H,1-3H3,(H,12,13,14);1H |
InChI-Schlüssel |
ZEHAPDWJZZTSOT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC.Cl |
Kanonische SMILES |
CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC.Cl |
Synonyme |
emarinone bemarinone hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



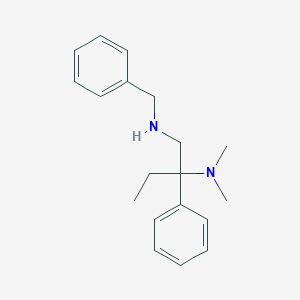
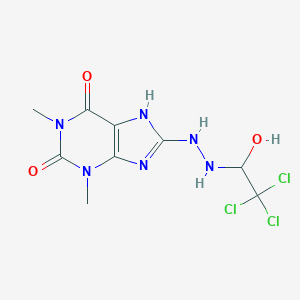
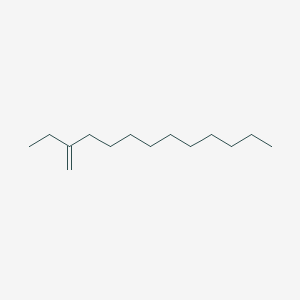
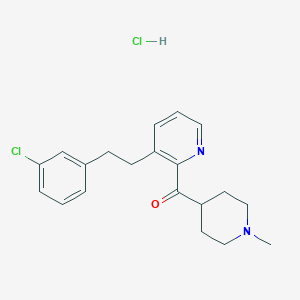
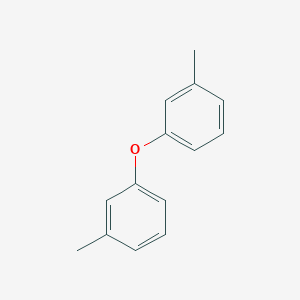
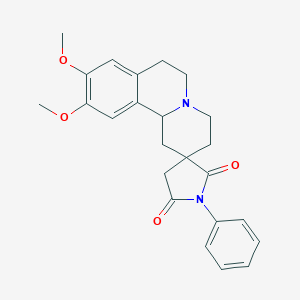
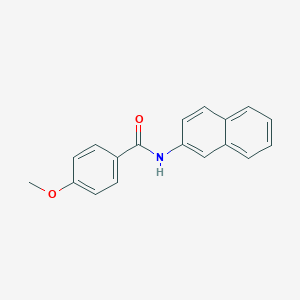
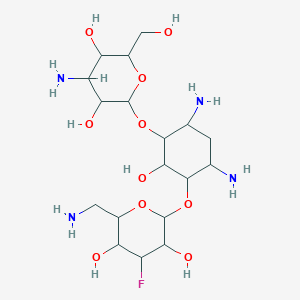
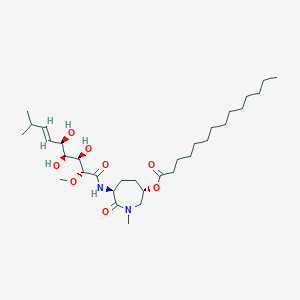
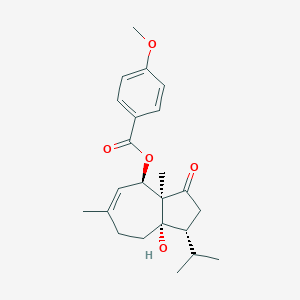
![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)
